molecular formula C12H13ClN2O3 B2472485 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351632-56-8

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2472485
CAS RN: 1351632-56-8
M. Wt: 268.7
InChI Key: WFFASLJVHMMQIU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP94 and belongs to the class of pyrrolidine-based compounds. CP94 has been shown to exhibit promising biological activities in various studies, making it a subject of interest in the scientific community.

Scientific Research Applications

Synthesis and Derivative Formation

  • Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, such as 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide, can lead to the synthesis of various imidazole derivatives. This process is facilitated by the use of phosphoryl chloride and allows for the introduction and modification of substituents, enhancing the compound's versatility for chemical synthesis (Kavina, Sizov, & Yakovlev, 2018).

Potential in Pharmacological Research

Applications in Molecular Docking and Biological Potentials

  • Molecular docking studies of acetamide derivatives, including those structurally similar to this compound, indicate their potential in rational drug design. These compounds demonstrate significant interactions with target proteins, underscoring their importance in the development of new therapeutic agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Role in Learning and Memory Enhancement

  • A specific derivative of this compound has been studied for its effects on learning and memory ability in mice. This suggests potential applications in neuroscience and cognitive research, particularly in exploring treatments for memory impairment (Yu Wen-guo, 2011).

Inhibitory Effects on Enzymes and Anti-bacterial Properties

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFASLJVHMMQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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